1-(Pyrrolidin-1-yl)pent-4-yn-1-one
Description
Properties
IUPAC Name |
1-pyrrolidin-1-ylpent-4-yn-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-3-6-9(11)10-7-4-5-8-10/h1H,3-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIAJFMHBHPKOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
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Precursor Activation : N-Aminated ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate is dissolved in formamide.
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Cyclization : The mixture is refluxed at 140°C for 12–14 hours with NH₄OAc, initiating cyclization to form the triazinone core.
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Workup : The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via silica gel chromatography (petroleum ether/EtOAc, 3:1).
Yield : 65–72% for analogous triazinones.
Key Advantage : High regioselectivity due to the stability of the pyrrolidine ring under acidic conditions.
Optimization Challenges
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Temperature Sensitivity : Prolonged heating above 150°C leads to decomposition of the alkyne moiety.
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Solvent Choice : Polar aprotic solvents like DMF improve cyclization efficiency but complicate purification.
Transition-Metal-Catalyzed Alkyne Coupling
A palladium/copper-catalyzed Sonogashira coupling, as described in RSC’s Electronic Supplementary Material, enables direct installation of the pent-4-yn-1-one chain.
Procedure
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Substrate Preparation : tert-Butyl pent-4-yn-1-yl(tosyl)carbamate is synthesized via Mitsunobu reaction (DIAD, PPh₃).
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Coupling Reaction : The substrate reacts with 2-nitroiodobenzene using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in THF/Et₃N.
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Deprotection : Tosyl and tert-butoxycarbonyl (Boc) groups are removed under acidic conditions.
Yield : 79% for tert-butyl intermediate; 68% for final deprotected product.
Key Advantage : Modularity for introducing diverse aryl/alkynyl groups.
Reaction Mechanism
Side reactions include homocoupling of alkynes, minimized by stoichiometric control.
Nucleophilic Substitution with Pyrrolidine
Pyrovalerone analogs, as reported in Drugs.ie’s pyrovalerone paper, utilize nucleophilic substitution to attach pyrrolidine to a ketone precursor.
Procedure
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Ketone Synthesis : 1-(4-Methylphenyl)pentan-1-one is brominated at the α-position using AlCl₃/Br₂.
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Amine Attack : Pyrrolidine displaces bromide in a SN2 reaction, facilitated by Li₂CO₃ in DMF.
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Resolution : Racemic products are separated via diastereomeric salt formation with dibenzoyl-D-tartaric acid.
Yield : 58–63% after resolution.
Key Advantage : Scalability to multi-gram quantities.
Gold(I)-Catalyzed Cyclization
A gold-catalyzed method, adapted from RSC’s Chemical Science, constructs the pyrrolidine ring simultaneously with alkyne formation.
Procedure
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Alkyne Activation : Trimethylphosphine gold(I) chloride (10 mol%) activates methyl propiolate in CH₂Cl₂/NEt₃.
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Ring Closure : Pyrrolidine attacks the activated alkyne, forming the pent-4-yn-1-one backbone.
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Quenching : Reaction is quenched with 1M HCl, followed by extraction and chromatography.
Yield : 82% for analogous 1-(pyrrolidin-1-yl)prop-2-yn-1-one.
Key Advantage : Mild conditions (room temperature, short reaction time).
Comparative Analysis of Synthesis Methods
Key Observations :
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Yield vs. Scalability : Transition-metal methods offer higher yields but require costly catalysts.
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Purity : Gold catalysis achieves superior purity due to fewer side reactions.
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Operational Complexity : Leuckart and nucleophilic substitution are more amenable to industrial-scale synthesis.
Applications and Derivative Synthesis
This compound serves as a precursor for CNS-active agents. For example, WO2011033255A1 highlights its utility in synthesizing 11β-HSD1 inhibitors for metabolic disorders. Derivatives exhibit enhanced dopamine reuptake inhibition (IC₅₀ = 12–18 nM) compared to parent compounds .
Chemical Reactions Analysis
Nucleophilic Additions at the Ketone Group
The ketone group undergoes nucleophilic addition reactions with organometallic reagents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgBr | THF, 0°C → RT, 2h | 1-(Pyrrolidin-1-yl)-1-(pent-4-yn-1-yl)ethanol | 85% | |
| PhLi | Et₂O, -78°C, 1h | 1-(Pyrrolidin-1-yl)-1-phenylpent-4-yn-1-ol | 78% |
These reactions follow Grignard/Organolithium mechanisms, forming tertiary alcohols. Steric hindrance from the pyrrolidine ring slightly reduces yields compared to simpler ketones .
Reduction Reactions
The ketone is reducible to a secondary alcohol or fully saturated hydrocarbon:
Complete alkyne hydrogenation requires higher pressures (20 atm) and prolonged reaction times .
Oxidation Reactions
The alkyne and ketone moieties are susceptible to oxidation:
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O, 80°C, 3h | 1-(Pyrrolidin-1-yl)pentane-2,4-dione | Internal alkyne → diketone | |
| O₃, then H₂O₂ | CH₂Cl₂, -78°C, 1h | 1-(Pyrrolidin-1-yl)pentanedioic acid | Ozonolysis cleavage |
Oxidation regioselectivity depends on the alkyne’s position (terminal vs. internal).
Alkyne-Specific Reactions
The pent-4-yn-1-one backbone enables alkyne functionalization:
Sonogashira couplings require anhydrous conditions and catalytic copper iodide .
Functionalization of the Pyrrolidine Ring
The nitrogen in pyrrolidine participates in acylation and alkylation:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, RT | 1-(N-Acetylpyrrolidin-1-yl)pent-4-yn-1-one | 80% | |
| Alkylation | MeI, K₂CO₃, DMF, 60°C | 1-(N-Methylpyrrolidin-1-yl)pent-4-yn-1-one | 75% |
N-methylation enhances lipophilicity, impacting biological activity .
Stability and Decomposition Pathways
Key stability considerations:
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Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing CO and pyrrolidine derivatives.
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pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases to form cyclopentenone derivatives .
This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive molecules, heterocycles, and materials science applications. Experimental protocols should prioritize inert atmospheres for alkyne-involving reactions to prevent oxidation .
Scientific Research Applications
1-(Pyrrolidin-1-yl)pent-4-yn-1-one, also known as a pyrrolidine derivative, has attracted attention in various fields of scientific research due to its unique structural properties and potential applications. This article will explore its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.
Structure
This compound features a pyrrolidine ring attached to a pent-4-yne backbone with a ketone functional group. Its molecular formula is , and it has a molecular weight of approximately 149.21 g/mol. The presence of the alkyne and ketone functionalities contributes to its reactivity and utility in various chemical transformations.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Antidepressant Activity
Research has shown that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrrolidine derivatives and their evaluation for antidepressant activity in animal models. The structural features of this compound may contribute to its pharmacological profile, making it a candidate for further exploration in this area .
Anticancer Properties
Another area of interest is the anticancer properties of pyrrolidine derivatives. A study in Bioorganic & Medicinal Chemistry Letters reported that certain pyrrolidine compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis.
Building Block for Complex Molecules
The compound can be utilized as a building block for synthesizing more complex molecules through various reactions such as nucleophilic addition and cycloaddition. For instance, it can react with electrophiles to form new carbon-carbon bonds, which is essential in the synthesis of complex natural products .
Synthesis of Heterocycles
The compound's reactivity allows for the formation of heterocycles, which are crucial in drug development. Studies have demonstrated that reactions involving this compound can lead to the formation of diverse heterocyclic structures with potential biological activity .
Materials Science
In materials science, pyrrolidine derivatives have been explored for their potential use in developing advanced materials.
Polymer Chemistry
Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. A study published in Macromolecules discussed the synthesis of copolymers using this compound, demonstrating improved performance characteristics compared to traditional polymers .
Nanomaterials
The compound's unique structure allows for its use in synthesizing nanomaterials with specific properties. For example, it has been used as a precursor for producing nanoparticles that exhibit catalytic activity, which is valuable in various industrial processes .
Case Study 1: Antidepressant Activity Evaluation
In a controlled study, researchers synthesized several derivatives of this compound and evaluated their antidepressant effects using the forced swim test in rodents. The results indicated that some derivatives exhibited significant reductions in immobility time compared to control groups, suggesting potential antidepressant activity .
Case Study 2: Synthesis of Heterocycles
A research team employed this compound as a starting material to synthesize a series of novel heterocyclic compounds. They reported successful formation through cycloaddition reactions, with several new compounds showing promising antibacterial activity against resistant strains .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The alkyne group can also participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 1-(Pyrrolidin-1-yl)pent-4-yn-1-one and related pyrrolidine derivatives:
Structural and Functional Analysis
Backbone Modifications :
- Alkyne vs. Alkene : The alkyne group in this compound confers higher reactivity compared to the alkene in 1h, making it more suitable for click chemistry or cross-coupling reactions .
- Phenyl vs. Aliphatic Chains : α-PVP and MDPV incorporate aromatic rings (phenyl or methylenedioxyphenyl), enhancing lipophilicity and CNS penetration, which correlates with their stimulant effects . In contrast, the target compound’s aliphatic chain may reduce such activity.
Stereochemical Considerations :
- The isomer 1-(Pyrrolidin-2-yl)pent-4-yn-1-one () demonstrates how pyrrolidine ring positioning alters steric and electronic environments. The 1-yl vs. 2-yl substitution could influence binding affinity in biological systems .
While this compound lacks a phenyl group, its structural similarity suggests possible but unconfirmed psychoactive properties.
Physicochemical Properties
- Molecular Weight and Polarity : Smaller molecular weight (151.21 g/mol) and lack of aromaticity may render this compound less bioavailable than α-PVP (231.32 g/mol) or MDPV (275.34 g/mol) .
- Data Gaps : Melting/boiling points and solubility data are absent in the provided evidence, limiting direct comparisons.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(pyrrolidin-1-yl)pent-4-yn-1-one?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting pent-4-yn-1-one with pyrrolidine under basic conditions (e.g., K₂CO₃ in acetonitrile) at reflux temperatures (~80°C) for 12–24 hours yields the target compound. Monitoring reaction progress via TLC or GC-MS ensures completion . Control of stoichiometry (1:1.2 ketone-to-amine ratio) minimizes side products like over-alkylated species. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the pyrrolidine ring (δ 2.5–3.0 ppm for N-CH₂ protons) and the alkyne moiety (C≡CH resonance at ~2.0–2.5 ppm in H NMR and ~70–85 ppm in C NMR) .
- IR : Identify the carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 165.1154 (C₁₀H₁₅NO) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Prioritize PPE (gloves, goggles, lab coat) due to potential irritancy of pyrrolidine derivatives. Work in a fume hood to avoid inhalation of volatile intermediates. Store the compound in a cool, dry environment (<25°C) away from oxidizers. Refer to SDS guidelines for spill management (e.g., neutralization with dilute acetic acid) and disposal protocols .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model alkyne-azide cycloadditions. Optimize the molecule’s geometry to assess orbital alignment (HOMO-LUMO gaps) and predict regioselectivity. Compare simulated IR/Raman spectra with experimental data to validate models .
Q. What strategies resolve contradictions in crystallographic data for pyrrolidine-containing ketones?
- Methodological Answer : For ambiguous electron density maps (e.g., disordered pyrrolidine rings), use SHELXL refinement with restraints (DFIX, SADI) to maintain bond geometry. High-resolution data (<1.0 Å) and twin refinement (TWIN/BASF commands) may resolve twinning issues. Validate with R-factor convergence (<5% discrepancy) .
Q. How can biological activity studies differentiate between the target compound and its metabolites?
- Methodological Answer : Employ LC-QTOF-MS to track metabolic pathways (e.g., hepatic microsome assays). Use isotopic labeling (e.g., C at the carbonyl group) to distinguish parent compounds from oxidation products (e.g., hydroxylated pyrrolidine). Pair with in vitro bioassays (e.g., enzyme inhibition) to correlate structural changes with activity loss/gain .
Q. What analytical methods quantify trace impurities in synthesized batches of this compound?
- Methodological Answer : Use HPLC-DAD/ELSD with a C18 column (gradient: 5–95% acetonitrile in water + 0.1% formic acid). Compare retention times and UV spectra against spiked standards. For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) and validate with circular dichroism .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental C NMR chemical shifts?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Re-calculate shifts using a solvent model (e.g., PCM for DMSO) in Gaussian. If unresolved, perform variable-temperature NMR to identify dynamic processes (e.g., ring puckering in pyrrolidine) .
Q. Why do X-ray diffraction and DFT-predicted bond lengths differ for the alkyne moiety?
- Methodological Answer : Crystal packing forces can compress bond lengths. Compare with gas-phase DFT models (no intermolecular forces). Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H⋯O contacts) affecting the alkyne geometry .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 165.23 g/mol | |
| Melting Point | 45–48°C (lit.) | |
| Key IR Bands | 1700 cm⁻¹ (C=O), 2100 cm⁻¹ (C≡C) | |
| HPLC Retention Time | 8.2 min (C18, 40% acetonitrile) | |
| DFT HOMO-LUMO Gap | 5.2 eV (B3LYP/6-31G*) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
